molecular formula C16H16N4 B1300287 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine CAS No. 223518-72-7

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No. B1300287
M. Wt: 264.32 g/mol
InChI Key: MFTHPFSYPRDVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the synthesis of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which was achieved with high yield under the catalysis of trisodium citrate dihydrate at ambient conditions . Similarly, the synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile involved a reaction with benzylidene malononitrile, leading to the formation of related fused heterocyclic systems . These methodologies could provide insights into the synthesis of "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives have been determined using X-ray diffraction methods. For instance, the structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one revealed intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . Another study on 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one showed intermolecular hydrogen bonding in the crystal, forming a network with adjacent molecules . These structural analyses are crucial for understanding the molecular conformation and stability of "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions to yield new compounds with potential biological activities. For example, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was reacted with different reagents to produce oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . These reactions demonstrate the chemical versatility of pyrazole derivatives and suggest possible reactions for "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often characterized using spectroscopic methods. A study on a pyrazole analog reported spectral and structural properties using FT-IR, NMR, and DFT methods, which were in good agreement with experimental data . These techniques are essential for the identification and characterization of "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine" and can provide insights into its reactivity and interaction with biological targets.

Relevant Case Studies

The antiproliferative activities of pyrazole derivatives have been evaluated in various studies. For instance, a series of amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed potent activity against human cancer cell lines, with one compound inducing apoptotic cell death . Additionally, some pyrazole derivatives exhibited excellent biocidal properties in antifungal and antibacterial studies . These case studies highlight the potential therapeutic applications of pyrazole derivatives, including "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."

Scientific Research Applications

Synthesis and Characterization

The compound 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine is involved in various synthetic pathways for producing a range of heterocyclic compounds. For instance, reactions involving substituted benzothiazol-2-ylamine and [1,3,4]thiadiazol-2-ylamine with related pyrazole compounds yield derivatives with potential applications in material science and pharmaceuticals due to their complex structures and functional groups H. Liming et al., 2003.

Optical and Material Properties

Derivatives of pyrazole compounds, similar to 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine, have been studied for their optical properties. For example, thin films prepared from antipyrine derivatives have been analyzed using X-ray diffraction and spectrophotometric techniques, revealing insights into their optical absorption, refraction properties, and potential applications in optoelectronics N. El-Ghamaz et al., 2017.

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine provides a foundation for understanding the molecular interactions and stability of these compounds. For instance, the synthesis and crystal structure determination of closely related compounds help in exploring their potential applications in designing new materials and pharmaceuticals Ziqing Cao et al., 2010.

Antimicrobial Activity

Some derivatives of pyrazole compounds have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. These studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationship within this class of compounds N. Desai & D. Vaja, 2018.

properties

IUPAC Name

5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTHPFSYPRDVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine

Synthesis routes and methods

Procedure details

To a solution of 1-(4-tolyl)-3-(4-nitrophenyl)-5-aminopyrazole (0.48 g, 1.6 mmol) in EtOAc (50 mL) at room temperature was added 10% Pd-C (0.1 g). The mixture was treated with hydrogen gas at 30 psi for 30 min. on a Parr shaker. The mixture was filtered through Celite and the solvent removed by rotary evaporation to yield 1-(4-tolyl)-3-(4-aminophenyl)-5-aminopyrazole as an oil, which was used without further purification.
Name
1-(4-tolyl)-3-(4-nitrophenyl)-5-aminopyrazole
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.